5-Bromo-3-iodo-2-methylaniline
Description
5-Bromo-3-iodo-2-methylaniline is a halogen-substituted aromatic amine with the molecular formula C₇H₇BrIN (base compound). Its hydrochloride derivative, this compound hydrochloride (CAS 2044927-53-7), is cataloged by American Elements as a life science product . The compound features bromine and iodine substituents on the benzene ring, which enhance its steric and electronic properties compared to simpler bromoanilines.
Properties
IUPAC Name |
5-bromo-3-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFIPGNGFZEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the aromatic ring.
Iodination: Finally, iodine is introduced to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-3-iodo-2-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-methylaniline depends on the specific reactions it undergoesIn coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of biaryl compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-3-iodo-2-methylaniline (inferred properties) with key analogs, focusing on molecular properties, physical data, and commercial availability:
Key Observations:
Halogen Effects :
- The iodine substituent in This compound increases molecular weight (~314 vs. ~186 for bromo-methylanilines) and polarizability, enhancing its utility in heavy-atom-mediated reactions (e.g., crystallography or fluorescence quenching) .
- Bromine at the 5-position (as in 5-Bromo-2-methylaniline) lowers melting points (33°C) compared to bromine at the 3- or 4-positions (27–82°C), suggesting steric and packing differences .
Commercial Availability :
- Simpler bromoanilines (e.g., 3-Bromo-4-methylaniline) are widely available at lower costs (¥5,400/5g) compared to iodine-containing analogs, which require custom synthesis .
Reactivity :
- Iodo-substituted anilines like 5-Bromo-4-iodo-2-methylaniline are preferred in palladium-catalyzed reactions due to iodine’s superior leaving-group ability compared to bromine .
Biological Activity
5-Bromo-3-iodo-2-methylaniline is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C₇H₈BrI N
- Molecular Weight : 263.05 g/mol
The presence of bromine and iodine substituents on the aromatic ring influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, which are crucial for binding to biological macromolecules.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that the compound could modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some research points to neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
In Vitro Studies
A study conducted on various aniline derivatives, including this compound, demonstrated significant inhibition of cell growth in cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .
In Vivo Studies
Animal model studies have shown that administration of this compound resulted in a reduction in tumor size in xenograft models. This suggests its potential efficacy as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 5-Chloro-2-methylaniline | Low | Moderate | None |
| 4-Iodoaniline | High | Low | Moderate |
This table illustrates the varying degrees of biological activity among related compounds, highlighting the unique profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
